molecular formula C14H12N2O3S B5739574 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol

4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol

Cat. No. B5739574
M. Wt: 288.32 g/mol
InChI Key: SXRZRHXMBKQFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol, also known as FTY720, is a synthetic compound that has been studied for its potential use in treating various diseases and conditions. FTY720 was first discovered in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol works by binding to and activating sphingosine-1-phosphate (S1P) receptors. This activation leads to the internalization of the receptors, preventing the release of S1P from cells. This, in turn, leads to the retention of lymphocytes in lymph nodes, preventing their migration to sites of inflammation or tissue damage. 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol also has other mechanisms of action, including the inhibition of angiogenesis and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to have various biochemical and physiological effects. In multiple sclerosis, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to reduce the number of circulating lymphocytes, prevent the migration of lymphocytes to the central nervous system, and reduce inflammation. In cancer, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to inhibit angiogenesis, induce apoptosis in cancer cells, and enhance the anti-tumor immune response. In transplant rejection, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to prevent the migration of lymphocytes to the transplanted organ and reduce inflammation.

Advantages and Limitations for Lab Experiments

4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has several advantages for lab experiments, including its well-characterized mechanism of action, its ability to target specific receptors, and its potential use in treating various diseases and conditions. However, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol also has several limitations, including its potential toxicity, its limited solubility, and its potential for off-target effects.

Future Directions

For research on 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol include further studies on its potential use in treating various diseases and conditions, the development of new synthesis methods and analogs, and the identification of new targets for 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol.

Synthesis Methods

4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol is synthesized through a multi-step process that involves the reaction of various chemical compounds. The exact synthesis method can vary depending on the specific laboratory and research goals. However, the general process involves the reaction of 2-aminothiazole with furfuryl chloride to produce 2-(furfurylamino)thiazole. This compound is then reacted with 4-hydroxybenzaldehyde to produce the final product, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol.

Scientific Research Applications

4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its potential use in treating a variety of diseases and conditions, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been shown to reduce the number of relapses and slow the progression of the disease. In cancer, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In transplant rejection, 4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol has been studied for its ability to prevent the rejection of transplanted organs.

properties

IUPAC Name

4-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-9-3-4-11(13(18)6-9)12-8-20-14(16-12)15-7-10-2-1-5-19-10/h1-6,8,17-18H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRZRHXMBKQFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CS2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol

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